Cas no 1805412-00-3 (Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate)

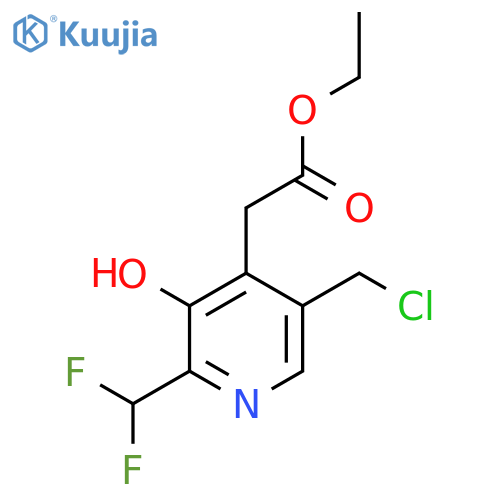

1805412-00-3 structure

商品名:Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate

CAS番号:1805412-00-3

MF:C11H12ClF2NO3

メガワット:279.667689323425

CID:4891742

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate

-

- インチ: 1S/C11H12ClF2NO3/c1-2-18-8(16)3-7-6(4-12)5-15-9(10(7)17)11(13)14/h5,11,17H,2-4H2,1H3

- InChIKey: MWZVZYAQHXLNQR-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CN=C(C(F)F)C(=C1CC(=O)OCC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 281

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 59.4

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029024670-500mg |

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate |

1805412-00-3 | 95% | 500mg |

$1,752.40 | 2022-04-01 | |

| Alichem | A029024670-1g |

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate |

1805412-00-3 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029024670-250mg |

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate |

1805412-00-3 | 95% | 250mg |

$1,019.20 | 2022-04-01 |

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1805412-00-3 (Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量